molecular formula C4H7IO2 B151813 4-Iodobutyric acid CAS No. 7425-27-6

4-Iodobutyric acid

Cat. No. B151813
CAS RN: 7425-27-6
M. Wt: 214 g/mol
InChI Key: HALXOXQZONRCAB-UHFFFAOYSA-N
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Description

4-Iodobutyric acid is not directly mentioned in the provided papers; however, its structural analogs and derivatives are extensively studied. For instance, 4-aminobutyric acid is a non-protein amino acid found in many plants and is involved in various metabolic pathways, particularly under stress conditions . The metabolism of 4-aminobutyric acid involves its conversion to succinate, which is a key intermediate in the citric acid cycle . Additionally, 4-amino-4-cyanobutyric acid has been identified as an intermediate in glutamate biosynthesis, suggesting the importance of 4-substituted butyric acid derivatives in biological systems .

Synthesis Analysis

The synthesis of 4-substituted butyric acid derivatives is of significant interest due to their potential applications in pharmaceuticals and bioconjugation. For example, 4-aminobutyric acid derivatives have been synthesized as potential self-immolative spacers for prodrug and drug delivery systems . The synthesis of 4-maleimidobutyric acid has been optimized to be chromatography-free, highlighting the advancements in synthetic methodologies for these compounds . Moreover, various methods for synthesizing 3,4-disubstituted aminobutyric acids have been reported, demonstrating the versatility of synthetic approaches for these types of molecules .

Molecular Structure Analysis

The molecular structure of 4-substituted butyric acids influences their reactivity and potential applications. For instance, the intramolecular cyclization of 4-aminobutyric acid derivatives to form γ-lactams is highly dependent on the molecular structure, with cyclization rates varying significantly among different derivatives . The conformational preferences of these molecules can also be tuned for specific applications, as seen with the synthesis of novel amino acids for bioorthogonal reactions .

Chemical Reactions Analysis

4-substituted butyric acids participate in a variety of chemical reactions. The Maillard reaction of 4-aminobutyric acid with reducing sugars leads to the formation of pyrroles, 2-pyrrolidones, and pyridones, which are structurally related to important biological compounds . The reactivity of these acids can be harnessed for the synthesis of complex molecules, such as aryl iodolactones, which have potential pharmaceutical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-substituted butyric acids are crucial for their function and application. The self-immolative properties of 4-aminobutyric acid derivatives are influenced by their pH-dependent cyclization rates, which can be exploited in drug delivery systems . The hydrolysis of oxopyrrolidinecarboxylic acids to yield substituted aminobutyric acids demonstrates the importance of acid-base properties in the synthesis of these compounds .

Scientific Research Applications

Biosynthesis and Bioplastics Production

4-Hydroxybutyric acid (4-HB), closely related to 4-Iodobutyric acid, is a significant platform chemical serving as a precursor in various industrial applications, including 1,4-butanediol and bioplastics production. Methylosinus trichosporium OB3b, a Type II methanotroph, was engineered to synthesize 4-HB from methane through the tricarboxylic acid cycle. These engineered strains could synthesize P(3HB-co-4HB) copolymer from methane as a single carbon source, demonstrating a novel approach to polyhydroxyalkanoates and their monomers synthesis from methane, a structurally unrelated substrate (Nguyen & Lee, 2021).

Therapeutic Effects and Proteostasis

4-Phenylbutyric acid (4-PBA) is a low-molecular-weight chemical chaperone that prevents misfolded protein aggregation and alleviates endoplasmic reticulum (ER) stress. As the ER is responsible for folding proteins, maintaining adequate ER homeostasis is crucial to avoid protein misfolding and subsequent cellular and organ pathology. Studies suggest that 4-PBA may help fold proteins in the ER, attenuating the activation of the unfolded protein response (UPR) and potentially alleviating various pathologies (Kolb et al., 2015).

Chemical Chaperone and Pharmacodynamics

4-Phenylbutyric acid (4-PBA) has been increasingly used as a nonspecific chemical chaperone in vitro and in vivo. A method was developed to quantify 4-PBA in commonly used cell culture media using Liquid Chromatography–High Resolution Mass Spectrometry (LC-HRMS), allowing estimation of 4-PBA absorption and adsorption kinetics in vitro in various experimental systems. This advancement aids in understanding the pharmacodynamics of 4-PBA, which is crucial for its application in fields like neurodegeneration and cancer (Villani et al., 2023).

Enhanced GABA Synthesis and Anesthetic Properties

4-Iodopropofol, a propofol analog, is recognized for its role in modulating &ggr;-aminobutyric acid type A (GABAA) receptor function. While 4-iodopropofol enhanced GABA-induced currents and inhibited synaptic transmission similar to propofol, its failure to induce anesthesia in rodents after intraperitoneal injection is attributed to pharmacokinetic differences rather than major pharmacodynamic differences, providing insights into the mechanisms of anesthesia and the role of GABAA receptors (Lingamaneni et al., 2001).

Electrochemical Properties and Sensor Development

A polymerized film of 4-aminobutyric acid (P-4-ABA) was prepared on the surface of a glassy carbon electrode (GCE) by electropolymerization. The P-4-ABA film showed excellent electrocatalytic activity for the oxidation of ascorbic acid, dopamine, and uric acid, indicating potential applications in developing sensors for monitoring these compounds in biological systems (Zheng et al., 2013).

Safety And Hazards

4-Iodobutyric acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

The iodine atom of 4-Iodobutyric acid provides a reactive site for further functionalization, which is extensively applied in the design of new molecules for research purposes . This suggests potential future directions in the design and synthesis of novel compounds for various research and industrial applications.

properties

IUPAC Name

4-iodobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALXOXQZONRCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391729
Record name 4-Iodobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobutyric acid

CAS RN

7425-27-6
Record name 4-Iodobutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodobutyric acid
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Record name 4-Iodobutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
M Frankel, Y Knobler, E Bonni, S Bittner… - Journal of the …, 1969 - pubs.rsc.org
… 2-Benzamido-4-iodobutyric acid ethyl ester was prepared by the method of Knobler and … Amino-4-iodobutyric acid methyl ester hydrochloride (5.6 g., 0.02 mole) and triethylamine (2.02 g…
Number of citations: 0 pubs.rsc.org
PC Burgers, KJ Van den Berg, H Visser… - International journal of …, 1990 - Elsevier
… Considering our previous findings on the loss of I’ from the methyl ester of 3-iodopropanoic acid [7], we propose that loss of I’ from 4-iodobutyric acid does not yield 3 but occurs as …
Number of citations: 0 www.sciencedirect.com
KJAN VAN DEN BERG, H VISSER… - International Journal of …, 1990 - academia.edu
… Considering our previous findings on the loss of I’ from the methyl ester of 3-iodopropanoic acid [7], we propose that loss of I’ from 4-iodobutyric acid does not yield 3 but occurs as …
Number of citations: 0 www.academia.edu
A Postigo, C Ferreri, ML Navacchia, C Chatgilialoglu - Synlett, 2005 - thieme-connect.com
… Entries 1 and 2 show the reduction of hydrophobic 4-iodobutyric acid and hydrophilic 5-iodouracil, affording the corresponding reduced products in yields >90%. Both 2,2′-azobis(2-…
Number of citations: 0 www.thieme-connect.com
K Amano, PSC Leung, R Rieger, C Quan… - The Journal of …, 2005 - journals.aai.org
Emerging evidence has suggested environmental factors as causative agents in the pathogenesis of primary biliary cirrhosis (PBC). We have hypothesized that in PBC the lipoyl …
Number of citations: 0 journals.aai.org
RF Drury, L Kaplan - Journal of the American Chemical Society, 1972 - ACS Publications
The decomposition of 0.010 M (ICH2CH2CFI2C02-) 2 in CC14 at 95.1 gave cyclopropane (9.4%). ICH2CH2CH2C1 (67.6%), 1CH2CH2CH2I (16.1%),(ICH2CH2CH2-) 2 (25.7%), …
Number of citations: 0 pubs.acs.org
H Stegemann, A Rohde, A Reiche, A Schnittke… - Electrochimica …, 1992 - Elsevier
… can be prepared by reaction of 4-iodobutyric acid ethylester and dodecyldimethylamine. The tri-n-alkylsulphonium iodides were prepared by alkylation of the corresponding …
Number of citations: 0 www.sciencedirect.com
J Ledesma‐García, J Manríquez… - … Journal Devoted to …, 2003 - Wiley Online Library
… 2-Aminoethanethiol hydrochloride, 3-mercaptopropionic acid, iodoacetic acid, 3-iodopropionic acid, 4-iodobutyric acid and Starburst PAMAM dendrimers, generations 3.5 and 4, were …
YG Suh, YC Lee, JA Ko, SA Kim, JY Kim… - Synthetic …, 2000 - Taylor & Francis
… Two carbon extension of 4-iodobutyric acid (4a) or 5-iodopentanoic acid (4b), displacement of the iodide with the requisite anion stabilizing groups and then ethoxycarbonylation or …
Number of citations: 0 www.tandfonline.com
FLM Pattison, JB Stothers… - Journal of the American …, 1956 - ACS Publications
… converted in 61% yield to 4-iodobutyric acid, mp 37-38, recrystallized from low boiling petroleum ether (30-60) (Henry28 reports mp 40-41); and 6-chlorohexanoic acid was …
Number of citations: 0 pubs.acs.org

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